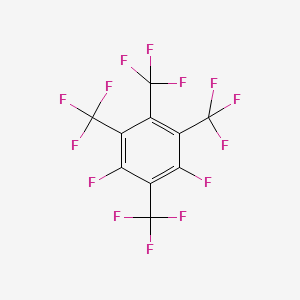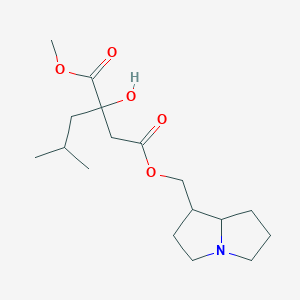
Pentafluoroethylsulfanyl-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le pentafluoroéthylsulfanyl-acétonitrile est un composé organofluoré caractérisé par la présence d'un groupe pentafluoroéthyle lié à une fraction sulfanyl-acétonitrile.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du pentafluoroéthylsulfanyl-acétonitrile implique généralement la réaction du pentafluoroéthylthiol avec l'acétonitrile dans des conditions contrôlées. La réaction est généralement réalisée en présence d'une base, comme l'hydrure de sodium, pour faciliter la réaction de substitution nucléophile. Le schéma réactionnel général est le suivant :
CF3CF2SH+CH3CN→CF3CF2S-CH2CN
Méthodes de production industrielle : La production industrielle du pentafluoroéthylsulfanyl-acétonitrile peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait généralement optimisé pour le rendement et la pureté, impliquant des techniques de purification avancées telles que la distillation ou la recristallisation pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le pentafluoroéthylsulfanyl-acétonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitrile peut être réduit pour former des amines primaires.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe pentafluoroéthyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : L'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Formation de pentafluoroéthylsulfinyl-acétonitrile ou de pentafluoroéthylsulfonyl-acétonitrile.
Réduction : Formation de pentafluoroéthylsulfanyl-éthylamine.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le pentafluoroéthylsulfanyl-acétonitrile a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de composés organofluorés plus complexes.
Médecine : Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés uniques telles qu'une grande stabilité thermique et une résistance chimique.
Mécanisme d'action
Le mécanisme par lequel le pentafluoroéthylsulfanyl-acétonitrile exerce ses effets dépend en grande partie de sa structure chimique. Le groupe pentafluoroéthyle confère des propriétés d'attraction d'électrons significatives, ce qui peut influencer la réactivité des groupes sulfanyl et nitrile. Cet effet attracteur d'électrons peut stabiliser certains intermédiaires réactionnels, faisant du composé un réactif précieux dans diverses transformations chimiques.
Cibles et voies moléculaires :
Interactions enzymatiques : Le composé peut interagir avec les enzymes impliquées dans les voies métaboliques, inhibant ou modifiant potentiellement leur activité.
Liaison aux récepteurs : En chimie médicinale, la structure du composé peut lui permettre de se lier à des récepteurs spécifiques, influençant les processus biologiques.
Mécanisme D'action
The mechanism by which pentafluoroethylsulfanyl-acetonitrile exerts its effects is largely dependent on its chemical structure. The pentafluoroethyl group imparts significant electron-withdrawing properties, which can influence the reactivity of the sulfanyl and nitrile groups. This electron-withdrawing effect can stabilize certain reaction intermediates, making the compound a valuable reagent in various chemical transformations.
Molecular Targets and Pathways:
Enzymatic Interactions: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.
Receptor Binding: In medicinal chemistry, the compound’s structure may allow it to bind to specific receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Le pentafluoroéthylsulfanyl-acétonitrile peut être comparé à d'autres acétonitriles fluorés et composés sulfanyl :
Trifluoroéthylsulfanyl-acétonitrile : Structure similaire mais avec moins d'atomes de fluor, entraînant une réactivité et des propriétés différentes.
Pentafluoroéthylsulfanyl-éthanol : Contient un groupe hydroxyle au lieu d'un nitrile, conduisant à un comportement chimique et à des applications différents.
Unicité : La présence du groupe pentafluoroéthyle dans le pentafluoroéthylsulfanyl-acétonitrile le rend particulièrement unique en raison des forts effets attracteurs d'électrons et de la stabilité conférée par les atomes de fluor. Cette unicité est exploitée dans diverses applications, notamment dans les domaines nécessitant une grande stabilité chimique et des profils de réactivité spécifiques.
Conclusion
Le pentafluoroéthylsulfanyl-acétonitrile est un composé d'un intérêt majeur dans divers domaines scientifiques en raison de ses propriétés chimiques uniques et de ses applications potentielles. Sa synthèse, sa réactivité et ses applications en font un composé précieux pour la poursuite de la recherche et du développement en chimie, en biologie, en médecine et dans l'industrie.
Propriétés
Formule moléculaire |
C4H2F5NS |
|---|---|
Poids moléculaire |
191.12 g/mol |
Nom IUPAC |
2-(1,1,2,2,2-pentafluoroethylsulfanyl)acetonitrile |
InChI |
InChI=1S/C4H2F5NS/c5-3(6,7)4(8,9)11-2-1-10/h2H2 |
Clé InChI |
DMFNOWINNSCFQM-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)SC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)


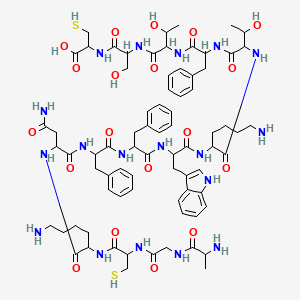
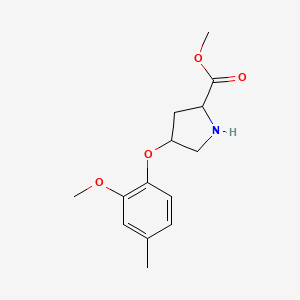

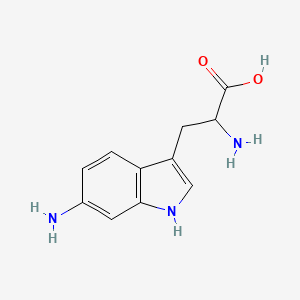
![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)

![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
